molecular formula C11H7NO2 B182069 N-Propargylphthalimide CAS No. 7223-50-9

N-Propargylphthalimide

Cat. No. B182069
CAS RN: 7223-50-9
M. Wt: 185.18 g/mol
InChI Key: PAZCLCHJOWLTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Recent Advances in Naphthalimide Derivatives

Naphthalimide derivatives have been extensively studied due to their potential applications in various fields, including medicine and materials science. This analysis will focus on the specific derivative known as N-Propargylphthalimide, examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

N-Propargylphthalimide serves as a versatile intermediate in organic synthesis. It has been utilized to create polysubstituted pyrroles and pyridines, with the best results obtained using DMSO as a solvent. The presence of Cs2CO3 leads to cyclization to pyrroles, while the use of CuBr facilitates the selective formation of pyridines . Additionally, asymmetric synthesis of N-propargylamides can be achieved through Michael addition of alkynylborane to N-acylimines, providing high selectivity and predictable stereochemistry . Alkynylboronates derived from binaphthols also react with N-acylimines to yield chiral propargylamides, a method applied to the synthesis of the antitubulin agent (-)-N-acetylcolchinol .

Molecular Structure Analysis

The molecular structure of N-Propargylphthalimide is influenced by its naphthalimide core, which allows for interactions with various biological molecules. The π-deficient large conjugated planar structure of naphthalimide derivatives facilitates noncovalent interactions with biological cations, anions, and macromolecules . The photophysical properties of these compounds are highly dependent on the nature and substitution pattern of the aryl ring, which can be exploited for various applications .

Chemical Reactions Analysis

N-Propargylphthalimide participates in a range of chemical reactions. For instance, propargyl tosylates, which can be derived from N-propargylphthalimide, react with N-tosylaldimines in a gold-catalyzed process to afford cyclopent-2-enimines . The reactivity of naphthalimide derivatives is also demonstrated in their use as photoinitiators in polymerizations, where they can generate radicals, cation radicals, or cations under various light conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Propargylphthalimide derivatives are notable for their rich photophysical characteristics. These properties include absorption, dichroism, and fluorescence, which can be used to monitor binding to biomolecules and uptake within cells . The photoinitiating ability of naphthalimide derivatives under different light sources has been compared to camphorquinone-based systems, showing higher efficiencies for both cationic and free radical polymerizations . Additionally, the synthesis and photophysical properties of some N-substituted-1,8-naphthalimides indicate that exciplex formation in protic and aprotic solutions can lead to an increase in quantum yield .

Scientific Research Applications

  • Ocular Drug Delivery and Pharmacokinetics : Research by Urtti (2006) highlights the challenges in ocular pharmacokinetics and the delivery of therapeutic agents to the eye. N-Propargylphthalimide can be relevant in this context for the development of novel drug delivery systems, particularly in overcoming barriers that protect the eye (Urtti, 2006).

  • DNA-Protein Interactions Studies : Riedl et al. (2012) demonstrated the use of N-Propargylphthalimide derivatives for labeling nucleosides and oligonucleotides, aiding in the study of DNA-protein interactions. This application is significant in understanding genetic mechanisms and interactions (Riedl et al., 2012).

  • Development of Medicinal Compounds : A study by Gong et al. (2016) discussed the potential of naphthalimide compounds, related to N-Propargylphthalimide, in medicinal applications. These compounds show promise in areas like cancer therapy, owing to their interaction with biological molecules (Gong et al., 2016).

  • Fluorescent Probes for Bioimaging : Banerjee et al. (2013) explored the development of naphthalimide derivatives, including those related to N-Propargylphthalimide, as fluorescent cellular imaging agents. These agents are valuable in biological research for visualizing cellular processes (Banerjee et al., 2013).

  • Selective Detection in Bioimaging : Choi et al. (2013) used a derivative of N-Propargylphthalimide for selective detection of gold ions in bioimaging. Such applications are crucial in analytical chemistry and cellular studies (Choi et al., 2013).

  • Photodynamic Therapy and Fluorescence Imaging : Panchenko et al. (2017) discussed the conjugation of N-Propargylphthalimide derivatives for use in photodynamic therapy and fluorescence imaging, particularly in cancer diagnostics and therapy (Panchenko et al., 2017).

  • Supramolecular Chemistry and Sensors : Kobaisi et al. (2016) reviewed developments in naphthalene diimides, which are related to N-Propargylphthalimide, highlighting their applications in supramolecular chemistry and as sensors. These compounds have shown potential in various areas including catalysis and molecular switching devices (Kobaisi et al., 2016).

Safety And Hazards

N-Propargylphthalimide is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for N-Propargylphthalimide were not found in the search results, it’s worth noting that phthalimide derivatives have a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anti-influenza activity . This suggests potential future research directions in exploring these activities further.

properties

IUPAC Name

2-prop-2-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZCLCHJOWLTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222546
Record name N-Prop-2-ynylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name N-Propargylphthalimide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21366
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N-Propargylphthalimide

CAS RN

7223-50-9
Record name 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7223-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Prop-2-ynylphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7223-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7223-50-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Prop-2-ynylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-prop-2-ynylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Propargylphthalimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UD8ZK82XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Propargyl bromide (1.3 mL, 17.4 mmol) is dissolved in DMF (30 mL) and potassium phtalimide (3.4 g; 18.4 mmol) is added. The mixture is refluxed for 5 h. After cooling at room temperature the mixture is diluted with diethyl ether, washed with water (3×50 mL), dried over Na2SO4 and evaporated under vacuum to give N-propargyl phtalimide as white solid (3.15 g; 17 mmol).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propargylphthalimide
Reactant of Route 2
Reactant of Route 2
N-Propargylphthalimide
Reactant of Route 3
Reactant of Route 3
N-Propargylphthalimide
Reactant of Route 4
N-Propargylphthalimide
Reactant of Route 5
Reactant of Route 5
N-Propargylphthalimide
Reactant of Route 6
N-Propargylphthalimide

Citations

For This Compound
85
Citations
AG Shabanova, AM Sladkov, VV Korshak… - Polymer Science …, 1968 - Elsevier
POLYMERS with acetylenic groups in the chain can be synthesized by the oxidative polydehydrocondensation method, described in detail in reference [1]. With the object of preparing …
Number of citations: 2 www.sciencedirect.com
V Marsicano, A Arcadi, M Aschi… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… At the outset of our investigation, the readily available N-propargylphthalimide 1a 20 was … 1 Optimization of the reaction conditions of the hydration of the N-propargylphthalimide 1a …
Number of citations: 9 pubs.rsc.org
MG Lauer, BR Headford, OM Gobble… - ACS …, 2016 - ACS Publications
… Coupling of N-propargylphthalimide with phenylacetylene produces a mixture of linear enyne 7o (70%) and branched enyne 8o (18%) as the cross-coupling products at 60 C (eq 3). …
Number of citations: 27 pubs.acs.org
A Mukhtar - 2019 - repository.pastic.gov.pk
… of Schiff bases with N-propargylphthalimide. N Cl OMe N O O … -naphthyl amine with N-propargylphthalimide in presence of … Along with N-propargylphthalimide, another alkyne, 1- nitro-4…
Number of citations: 0 repository.pastic.gov.pk
NK Garg, CC Woodroofe, CJ Lacenere, SR Quake… - stoltz2.caltech.edu
… N-propargylphthalimide was purchased from GFS Chemicals, Inc. and N-propargyltrifluoroacetamide (5) was prepared following a literature protocol.Reaction temperatures were …
Number of citations: 3 stoltz2.caltech.edu
F Mohr, A Mendía, M Laguna - 2007 - Wiley Online Library
… Similarly, gold(I) phosphane complexes containing N-propargylphthalimide have been used to transfer the Au-phosphane moiety to tetra- and penta-iron clusters.19 A series of alkynyl …
J Malmquist, H Ghaneolhosseini… - Acta Chemica …, 1996 - actachemscand.org
… reported an alternative synthesis for this compound in three steps from Npropargylphthalimide.2 The overall yield was 36%. Both approaches require decaborane(14), a very costly …
Number of citations: 11 actachemscand.org
S Valizadeh, Z Ghasemi, A Shahrisa, B Notash… - Carbohydrate …, 2019 - Elsevier
… This catalyst was successfully used for the three-component reaction of N-propargylphthalimide, tosylazide, and NH or OH containing nucleophiles to access new classes of N-…
Number of citations: 5 www.sciencedirect.com
Z Muhi-eldeen, E Al-Kaissi, H Ghantous - Medicinal Chemistry Research, 2013 - Springer
… The Mannich reaction of N-propargylphthalimide 4 with paraformaldehyde and various selected cyclic amines in peroxide-free dioxan in the presence of catalytic amount of cuprous …
Number of citations: 1 link.springer.com
S Khodabandlou, M Saraei - Chemistry of Heterocyclic Compounds, 2021 - Springer
… nitrile oxide, formed in situ from hydroximoyl chloride 4, to various terminal alkynes such as propargyl alcohol, methyl acetylenecarboxylate, propynoic acid, and N-propargylphthalimide …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.